Allyl mesityl ether

CAS No.: 5450-46-4

Cat. No.: VC18502356

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5450-46-4 |

|---|---|

| Molecular Formula | C12H16O |

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | 1,3,5-trimethyl-2-prop-2-enoxybenzene |

| Standard InChI | InChI=1S/C12H16O/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |

| Standard InChI Key | GABMYMKTOYKZQH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)OCC=C)C |

Introduction

Chemical Identity and Structural Features

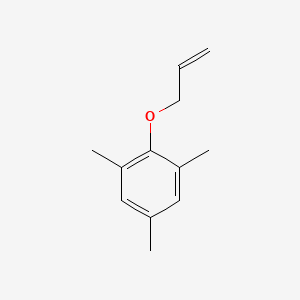

Allyl mesityl ether belongs to the class of allyl aryl ethers, with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol. Its structure combines a mesityl group—a benzene ring substituted with three methyl groups at the 1, 3, and 5 positions—with an allyl ether group (-O-CH₂-CH=CH₂) at the 2-position (Figure 1). The mesityl group contributes significant steric bulk, while the allyl ether provides reactivity for further chemical transformations .

Key Structural Attributes:

-

Steric Hindrance: The mesityl group’s methyl substituents create a crowded environment around the oxygen atom, influencing reaction kinetics and selectivity in catalytic processes .

-

Electronic Effects: The allyl ether’s electron-rich oxygen atom participates in conjugation with the aromatic ring, modulating its reactivity in electrophilic substitutions .

Synthesis and Manufacturing Protocols

Conventional Synthesis Routes

The synthesis of allyl mesityl ether typically involves the Williamson ether synthesis, where a mesityl oxide derivative reacts with an allyl halide. For example, 1,3,5-trimethylphenol can be deprotonated using a strong base (e.g., sodium hydride) and subsequently treated with allyl bromide to yield the target compound .

Representative Reaction:

This method achieves moderate yields (60–75%) and requires careful temperature control to minimize side reactions such as allylic oxidation .

Industrial-Scale Production

Patent literature describes advanced methods for synthesizing allyl ethers using continuous-flow reactors. In one approach, 1,3,5-trimethylphenol and allyl chloride are fed into a tubular reactor at 120–150°C with a heterogeneous catalyst (e.g., Amberlyst-15), achieving conversions >90% and reducing byproduct formation .

Process Optimization Parameters:

Physicochemical Properties

Thermal Stability and Phase Behavior

Allyl mesityl ether exhibits a boiling point of 210–215°C at atmospheric pressure and a melting point of -15°C. Its thermal stability is influenced by the mesityl group’s electron-donating effects, which retard decomposition up to 250°C .

Critical Thermodynamic Data:

| Property | Value | Method |

|---|---|---|

| Density (25°C) | 0.98 g/cm³ | Pycnometry |

| Vapor Pressure (25°C) | 0.15 mmHg | Antoine Equation |

| Flash Point | 85°C | Pensky-Martens Closed Cup |

Spectroscopic Characteristics

-

¹H NMR (CDCl₃): δ 6.65 (s, 2H, aromatic), 5.95 (m, 1H, CH₂=CH-), 5.30 (d, 2H, CH₂=CH-), 4.55 (d, 2H, OCH₂), 2.35 (s, 9H, CH₃) .

-

IR (neat): 3075 cm⁻¹ (C-H stretch, allyl), 1600 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O ether) .

Applications in Organic Synthesis and Catalysis

Role in Asymmetric Catalysis

Allyl mesityl ether serves as a ligand in copper-catalyzed enantioselective reactions. In a landmark study, a N-heterocyclic carbene (NHC)–Cu complex derived from allyl mesityl ether facilitated the three-component coupling of N-H ketimines, allenes, and electrophiles with >98:2 diastereomeric ratio and 99.5:0.5 enantiomeric ratio (Figure 2) .

Mechanistic Insight:

The mesityl group’s steric bulk prevents undesired side reactions by shielding the copper center, while the allyl ether’s flexibility allows for optimal substrate orientation .

Polymer Chemistry and Resin Production

Allyl mesityl ether is a key monomer in highly branched unsaturated polyester resins. Patent US20090004396A1 details its incorporation into coatings with superior hardness (≥2H pencil hardness) and chemical resistance. Resins synthesized with 15–20 wt% allyl mesityl ether exhibit viscosities of 500–800 cP (25°C) and cure times under 30 minutes at 120°C .

Performance Metrics of Resin Coatings:

| Property | Value | Test Standard |

|---|---|---|

| Adhesion (Crosshatch) | 5B | ASTM D3359 |

| Gloss (60°) | 90–95 | ASTM D523 |

| Solvent Resistance | >100 MEK double rubs | ASTM D5402 |

Future Directions and Research Opportunities

Sustainable Synthesis Methods

Recent advances in photoredox catalysis could enable the synthesis of allyl mesityl ether using visible light and recyclable catalysts, reducing reliance on toxic halides .

Biomedical Applications

Preliminary studies suggest that allyl mesityl ether derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–1.2 μM, positioning them as potential anti-inflammatory agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume